3H-Indazol-7-ol
Description
Contextualization within Heterocyclic Chemistry
3H-Indazol-7-ol belongs to the family of indazoles, which are bicyclic heterocyclic aromatic organic compounds. The indazole structure consists of a benzene (B151609) ring fused to a pyrazole (B372694) ring. nih.gov This fusion results in a ten-π-electron aromatic system, which imparts significant stability to the molecule. Indazoles are also known as benzopyrazoles and are considered bioisosteres of indoles, meaning they have similar spatial arrangements of atoms and can elicit similar biological responses.
Significance of the Indazole Nucleus in Contemporary Chemical Research
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in a wide array of biologically active compounds. Indazole derivatives have been found to exhibit a broad spectrum of pharmacological activities, including anti-inflammatory, anti-tumor, and HIV protease inhibitory effects. Several FDA-approved drugs, such as Axitinib (for kidney cancer), Entrectinib (for solid tumors), and Niraparib (for ovarian cancer), feature the indazole core, highlighting its therapeutic importance. nih.gov
The versatility of the indazole nucleus stems from the ability to introduce a variety of substituents at different positions on the bicyclic ring system. This allows for the fine-tuning of the molecule's steric and electronic properties to optimize its interaction with biological targets. The nitrogen atoms in the pyrazole ring can also participate in hydrogen bonding, a crucial interaction in many biological processes.
Specific Research Focus on the this compound Isomer
While the 1H- and 2H-indazole tautomers have been extensively studied, the 3H-indazole isomers have received comparatively less attention. nih.gov However, research into related structures, such as indazolin-3-ones (which can be considered derivatives of 3H-indazole), indicates the potential for interesting chemical and biological properties. For instance, studies on 7-nitro-1,2-dihydro-3H-indazol-3-one have shown that it exists predominantly as its 3-hydroxy tautomer, 7-nitro-1H-indazol-3-ol. researchgate.net This suggests that the equilibrium between the keto (3-oxo) and enol (3-hydroxy) forms is a key aspect of the chemistry of such compounds.
The specific focus on this compound stems from the desire to understand the influence of the hydroxyl group at the 7-position on the tautomeric stability and reactivity of the 3H-indazole core. The electronic effects of the hydroxyl group can impact the aromaticity of the benzene ring and the reactivity of the pyrazole moiety. Research in this area aims to elucidate the fundamental chemical properties of this specific isomer, which could pave the way for its potential application in the development of novel compounds with unique biological activities. A study on 7-nitro-1H-indazol-3-ol, a closely related compound, provides valuable insights into the synthesis and characterization of such molecules. The synthesis of 7-nitro-1H-indazol-3-ol was achieved by treating ethyl 2-bromo-3-nitrobenzoate (B8383632) with hydrazine (B178648) in an ethanol (B145695) solution, resulting in an 84% yield. researchgate.net
Detailed Research Findings
While specific research data exclusively for this compound is limited, the characterization of the closely related 7-nitro-1H-indazol-3-ol provides a strong basis for understanding its potential properties.
Table 1: Physicochemical Properties of Indazole and a Related Compound
| Property | Value |
|---|---|
| Compound | Indazole |
| Molecular Formula | C₇H₆N₂ |
| Molar Mass | 118.14 g/mol |
| Melting Point | 147–149 °C |
| Boiling Point | 270 °C |
| Compound | 7-Nitro-1H-indazol-3-ol |
| Molecular Formula | C₇H₅N₃O₃ |
| Molar Mass | 179.13 g/mol |
Data for Indazole sourced from general chemical literature. Data for 7-Nitro-1H-indazol-3-ol sourced from Claramunt et al. (2009). researchgate.net
Table 2: Spectroscopic Data for 7-Nitro-1H-indazol-3-ol
| Spectroscopic Technique | Key Findings |
|---|---|
| X-Ray Crystallography | The molecular structure corresponds to the 1H-indazol-3-ol tautomer. |
| NMR Spectroscopy (in (D₆)DMSO) | The 1H-indazol-3-ol tautomer is the predominant form in solution. |
Data sourced from Claramunt et al. (2009). researchgate.net
Structure
2D Structure
3D Structure
Properties
CAS No. |
857775-49-6 |
|---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.14 g/mol |
IUPAC Name |
3H-indazol-7-ol |
InChI |
InChI=1S/C7H6N2O/c10-6-3-1-2-5-4-8-9-7(5)6/h1-3,10H,4H2 |
InChI Key |
ZAJVPYQEOLJNIH-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C(=CC=C2)O)N=N1 |
Origin of Product |
United States |
Theoretical and Computational Investigations of 3h Indazol 7 Ol
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For indazole systems, methods like Density Functional Theory (DFT) and ab initio calculations are widely employed to determine optimized geometries, electronic properties, and spectroscopic parameters. nih.govresearchgate.net
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become a standard method for studying indazole derivatives due to its balance of computational cost and accuracy. nih.gov The B3LYP hybrid functional is commonly used, often paired with basis sets such as 6-311+G or 6-311++G(d,p), to investigate the physicochemical properties and electrostatic potential of these molecules. nih.govnih.gov
For 3H-Indazol-7-ol, DFT calculations are instrumental in optimizing the molecular geometry to find the lowest energy structure. These calculations can predict key electronic properties, including the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, providing insights into the molecule's chemical reactivity and kinetic stability. nih.gov Furthermore, DFT can simulate spectroscopic data, such as NMR chemical shifts, which aids in the structural confirmation of different tautomeric forms. researchgate.net
Ab Initio Methods in Electronic Structure Elucidation
Ab initio quantum chemistry methods, which are based on first principles without empirical parameters, provide a high level of theory for elucidating electronic structures. Methods such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2) have been applied to indazole systems to accurately determine their geometries and relative energies. rsc.orgnih.govrsc.org
For instance, MP2(fc)/6-311G** level calculations have been used to obtain highly accurate structures of the parent indazole, which show excellent agreement with experimental data. rsc.org Applying such ab initio methods to this compound and its other tautomers allows for a precise calculation of their relative stabilities and thermodynamic properties, including enthalpy and Gibbs free energy differences. rsc.org These methods are crucial for constructing an accurate potential energy surface and understanding the fundamental electronic characteristics that govern the molecule's behavior. nih.gov
| Method | Basis Set | Typical Applications | Reference |
|---|---|---|---|
| DFT (B3LYP) | 6-311++G(d,p) | Tautomeric equilibrium, NMR chemical shifts | nih.govresearchgate.net |
| DFT (B3LYP) | 6-311+G | HOMO-LUMO analysis, chemical reactivity | nih.gov |
| Ab Initio (MP2) | 6-31G** / 6-311G | High-accuracy geometry optimization, relative tautomer stability | nih.govrsc.orgrsc.org |
| Ab Initio (HF) | 6-31G* / 6-31G | Exploratory tautomer stability, conformational analysis | nih.gov |
Tautomeric Equilibrium Analysis of the this compound System
Indazole and its derivatives are known to exhibit annular tautomerism, which significantly influences their chemical and biological properties. beilstein-journals.org For 7-hydroxyindazole, the situation is further complicated by the potential for keto-enol tautomerism, leading to several possible isomers.
Computational Assessment of Tautomeric Stability (e.g., 1H-, 2H-, 3H- tautomers and their hydroxyl/keto forms)
The indazole ring can exist in three tautomeric forms: 1H-indazole, 2H-indazole, and the less common 3H-indazole. chemicalbook.com For the parent indazole, theoretical calculations consistently show that the 1H-tautomer is the most thermodynamically stable form, being approximately 3.6-4.1 kcal/mol (15 kJ/mol) more stable than the 2H-tautomer. nih.govrsc.org The 3H-tautomers are generally considered non-aromatic and are significantly less stable. researchgate.net
When a hydroxyl group is present at the C7 position, keto forms (e.g., 1,6-dihydro-7H-indazol-7-one) become theoretically possible. However, computational studies on similar heterocyclic systems indicate that the hydroxyl (enol) forms, which preserve the aromaticity of the pyrazole (B372694) ring, are overwhelmingly more stable than their keto counterparts. nih.gov The loss of aromaticity in the keto form incurs a substantial energetic penalty. Therefore, the most stable tautomers of 7-hydroxyindazole are expected to be the 1H- and 2H-hydroxyl forms.
Based on these established principles, the predicted order of stability for the Indazol-7-ol system is: 1H-Indazol-7-ol > 2H-Indazol-7-ol >> this compound > Keto forms.
Energetic Landscape and Predominance of Tautomeric Forms in Solution and Solid State
The relative stability of tautomers can be influenced by their environment. In the gas phase or nonpolar solvents, the intrinsic stability of the tautomers dictates the equilibrium, with the 1H-form of indazoles typically predominating. researchgate.net In polar solvents, tautomers with larger dipole moments are preferentially stabilized. nih.gov Computational models can account for solvent effects, revealing that while polar solvents may slightly alter the energy differences, the general stability order is often maintained. orientjchem.org
In the solid state, the molecule typically adopts its most stable tautomeric form. However, crystal packing forces and intermolecular interactions, such as hydrogen bonding, can occasionally stabilize a less common tautomer. nih.gov For 7-hydroxyindazole, the 1H- and 2H-tautomers can form stable hydrogen-bonded dimers, which can influence their relative stability in the condensed phase. nih.gov DFT calculations have shown that the formation of such dimers can be a key factor in stabilizing specific tautomeric forms in solution and the solid state. nih.gov
| Tautomer | Structural Features | Predicted Relative Energy | Rationale |
|---|---|---|---|
| 1H-Indazol-7-ol | Aromatic (Benzenoid), Hydroxyl | Most Stable | Thermodynamically favored tautomer for indazoles. rsc.org |
| 2H-Indazol-7-ol | Aromatic (Quinonoid), Hydroxyl | Low | Slightly less stable than the 1H form. nih.gov |
| This compound | Non-Aromatic, Hydroxyl | High | Loss of pyrazole ring aromaticity. researchgate.net |
| Indazol-7(1H)-one (Keto) | Non-Aromatic, Carbonyl | Very High | Loss of aromaticity in the heterocyclic ring. nih.gov |
Molecular Dynamics and Conformational Analysis of this compound
While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.govresearchgate.net MD simulations have been successfully applied to various indazole derivatives to understand their stability, binding affinity to proteins, and conformational preferences. mdpi.comnih.gov
For a relatively rigid molecule like this compound, MD simulations can explore its conformational space, which is primarily defined by the rotation of the hydroxyl group's hydrogen atom around the C-O bond. The study of how a molecule's energy changes with the variation of its torsion angles is known as conformational analysis. drugdesign.org Simulations can reveal the most populated conformations and the energy barriers between them. nih.gov
Aromaticity Evaluation of the 3H-Indazole Moiety (e.g., NICS Studies)
The aromaticity of the indazole system, a key feature influencing its chemical reactivity and properties, has been a subject of computational investigation. While the 1H- and 2H-tautomers are generally considered aromatic, the 3H-indazole moiety represents a non-aromatic tautomer. The evaluation of aromaticity is often performed using magnetic criteria, such as the Nucleus-Independent Chemical Shift (NICS) method. semanticscholar.orgnih.govgithub.io NICS calculations provide a measure of the induced magnetic field at the center of a ring system; negative values typically indicate aromaticity (diatropic ring current), while positive values suggest anti-aromaticity (paratropic ring current). github.io
Computational studies comparing the different tautomers of indazole derivatives show that the loss of aromaticity in the heterocyclic ring for non-1H or -2H forms is energetically unfavorable. researchgate.net For instance, in the fusion of a pyrazole ring with a benzene (B151609) ring to form indazole, both rings generally maintain their two-dimensional aromaticity. beilstein-journals.org However, the 3H-tautomer disrupts this delocalized π-system.
Table 1: Representative NICS Values for Aromatic Heterocycles
| Compound Moiety | NICS(0) (ppm) | Aromaticity |
|---|---|---|
| Benzene | -7.0 to -10.0 | Aromatic |
| Pyrazole | -10.0 to -15.0 | Aromatic |
| Indazole (1H/2H) | (Varies by ring) | Aromatic |
| 3H-Indazole | Near 0 or positive | Non-aromatic |
Note: Values are generalized from computational studies of aromatic systems. Specific values can vary with the level of theory used in calculations.
Reaction Mechanism Studies through Computational Approaches
Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of indazole derivatives. Density Functional Theory (DFT) calculations are frequently employed to map potential energy surfaces, identify intermediates, and characterize transition states.
The synthesis of the indazole core can proceed through various routes, and computational analysis of the transition states (TS) is crucial for understanding regioselectivity and reaction kinetics.
One key method for indazole synthesis is the [3+2] dipolar cycloaddition of arynes with diazo compounds. nih.govresearchgate.net DFT calculations on these pathways help to rationalize the observed product distribution. For example, in the copper-catalyzed C3-allylation of N-(benzoyloxy)indazoles, DFT calculations were used to compare different mechanistic possibilities. The calculations revealed that the reaction likely proceeds through a six-membered Zimmerman-Traxler-type transition state rather than an oxidative addition pathway. nih.govmit.edu The energy barriers for competing transition states were calculated to explain the high enantioselectivity observed. nih.govmit.edu
Table 2: Calculated Activation Barriers for Competing Transition States in Indazole Allylation
| Transition State | Pathway | Relative Energy (kcal/mol) | Favored Product |
|---|---|---|---|
| TS2a | Addition to form (R)-product | 0.0 | (R)-3a |
| TS2b | Addition to form (S)-product | +5.4 | - |
| TS2c | From Z-allyl complex | +3.3 | - |
| TS2d | From Z-allyl complex | +8.0 | - |
Data adapted from DFT calculations on the allylation of an indazole electrophile. nih.gov
In another example, the copper-catalyzed synthesis of 3-alkenyl-2H-indazoles from 2-alkynylazobenzenes was studied computationally. The mechanism was found to involve C–N bond formation followed by a 1,2-hydride shift, with the latter being the rate-determining step. acs.org
Table 3: Key Steps and Calculated Energies in 3-Alkenyl-2H-Indazole Synthesis
| Step | Intermediate/Transition State | Relative Energy (kcal/mol) |
|---|---|---|
| Coordination | Intermediate A | +7.1 |
| C-N Bond Formation | Transition State | +15.1 |
| 1,2-Hydride Shift (RDS) | Transition State | +18.1 |
RDS: Rate-Determining Step. Data from DFT calculations. acs.org
The photochemistry of indazoles can lead to significant molecular rearrangements. Computational studies have been instrumental in understanding these complex transformations. For instance, 1H- and 2H-indazoles can be photochemically converted into benzimidazoles. nih.gov This process involves excited-state tautomerization. Computational and experimental work has elucidated a two-step mechanism: an initial excited-state tautomerization of the 1H-indazole, followed by a photochemical rearrangement of the resulting 2H-isomer. nih.gov
3H-indazoles, often formed as transient intermediates, can also participate in photochemical reactions. For example, the synthesis of 1,2-dihydro-3H-indazol-3-ones can be achieved through the in situ photochemical generation of o-nitrosobenzaldehyde from o-nitrobenzyl alcohols. organic-chemistry.orgnih.gov While the 3H-indazol-3-one is the final product, the mechanism involves several photochemical and thermal steps, including electrocyclization and condensation, which can be modeled computationally to understand the reaction dynamics. organic-chemistry.org
In Silico Modeling of Biomolecular Interactions
In silico methods, particularly molecular docking and molecular dynamics (MD) simulations, are essential in medicinal chemistry for predicting how molecules like this compound and its derivatives might interact with biological targets. researchgate.netnih.govacs.orgnih.govresearchgate.net The indazole scaffold is a well-established "privileged structure" found in numerous kinase inhibitors and other pharmacologically active compounds. researchgate.netnih.gov
Molecular docking studies are used to predict the binding mode and affinity of a ligand within the active site of a target protein. For various indazole derivatives, docking has been successfully used to identify key interactions, such as hydrogen bonds and hydrophobic contacts, that are crucial for their biological activity. nih.govresearchgate.netnih.govtandfonline.comnih.gov For example, studies on indazole-based inhibitors targeting enzymes like Glycogen Synthase Kinase-3β (GSK-3β) or Aurora kinases have used docking to rationalize structure-activity relationships. researchgate.netnih.gov
Following docking, MD simulations can provide insights into the dynamic stability of the ligand-protein complex over time. Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (RoG) are analyzed to assess the stability of the compound in the binding pocket. nih.gov Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions help in evaluating the drug-likeness of novel indazole derivatives early in the discovery process. nih.govnih.gov
Table 4: Common In Silico Parameters for Evaluating Indazole Derivatives
| Parameter | Purpose | Desired Outcome Example |
|---|---|---|
| Binding Energy (Docking) | Predicts binding affinity | Lower energy (e.g., < -7.0 kcal/mol) |
| Hydrogen Bonds | Identifies key stabilizing interactions | Formation with active site residues |
| RMSD (MD Simulation) | Assesses complex stability | Low, stable values over time |
| Lipinski's Rule of Five | Evaluates drug-likeness | No more than one violation |
| Bioactivity Score | Predicts activity against target classes | High score for kinase inhibitor, etc. researchgate.net |
These computational approaches allow for the rational design and optimization of indazole-based compounds, including potential derivatives of this compound, for specific therapeutic applications.
Advanced Synthetic Methodologies for 3h Indazol 7 Ol and Its Analogs
Strategies for Constructing the 3H-Indazole Core with 7-Hydroxyl Functionality
Building the indazole core with a hydroxyl group at the C7 position requires precise control over regioselectivity and functional group compatibility. Various strategies have been developed to achieve this, often involving the pre-functionalization of starting materials or the selective introduction of the hydroxyl group during or after ring formation.
The synthesis of 7-substituted indazoles, including precursors to 3H-indazoles, often starts with appropriately substituted benzene (B151609) derivatives. Strategies can involve building the pyrazole (B372694) ring onto a pre-existing 7-functionalized benzene. For instance, palladium-catalyzed cross-coupling reactions have been employed to introduce various functionalities at the C7 position of indazole precursors, such as triflate (OTf) or iodo groups, which then serve as handles for further derivatization thieme-connect.comresearchgate.net. These 7-substituted indazoles can be designed to favor or readily interconvert to the 3H tautomeric form depending on the specific substitution patterns and reaction conditions.
Cyclization and annulation reactions are pivotal for constructing the bicyclic indazole system. These reactions can be designed to incorporate the 7-hydroxyl functionality directly or to install a precursor that can be readily converted to the hydroxyl group. For example, intramolecular cyclization of appropriately functionalized precursors, such as those involving C-H activation followed by C-N or N-N bond formation, can lead to the indazole core. Annulation reactions, which involve the formation of new rings by joining two or more molecules, are also employed. These methods often require careful selection of starting materials and catalysts to ensure the correct regiochemistry and the presence of the desired 7-hydroxyl group or its latent form.
Transition Metal-Catalyzed Synthetic Routes to Indazole Derivatives
Transition metal catalysis has revolutionized the synthesis of indazoles, offering milder conditions, higher yields, and improved selectivity compared to traditional methods. Palladium, copper, and rhodium catalysts are particularly prominent in this field.
Palladium catalysis plays a significant role in indazole synthesis, often facilitating C-H activation and C-N bond formation. For example, palladium-catalyzed intramolecular C-N bond formation of o-alkyne azoarenes has been utilized to synthesize indazoles caribjscitech.comjst.go.jp. Palladium catalysts can also be used for direct C7-arylation of indazoles, enabling the introduction of substituents at this position acs.org. Furthermore, palladium-catalyzed cross-coupling reactions are instrumental in synthesizing 7-substituted or 3,7-disubstituted 1H-indazoles, using precursors like 7-OTf-1H-indazole or 7-iodo-1H-indazole thieme-connect.comresearchgate.net. These methods allow for the construction of complex indazole architectures with precise control over substitution patterns.
Table 1: Palladium-Catalyzed Indazole Synthesis Examples
| Reaction Type | Catalyst System | Substrates | Product Type | Yield Range | References |
| Intramolecular C-N coupling | Pd-catalyzed | o-alkyne azoarenes | Indazoles | Good to high | caribjscitech.comjst.go.jp |
| C7-Arylation | Pd(OAc)2, 1,10-phenanthroline, K2CO3 | Indazoles, iodoaryls | C7-arylated indazoles | Good | acs.org |
| Cross-coupling | Pd-catalyzed | 7-OTf-1H-indazole, 7-iodo-1H-indazole, various coupling partners | 7-substituted or 3,7-disubstituted 1H-indazoles | Good to high | thieme-connect.comresearchgate.net |
| Suzuki–Miyaura/Arylation | Pd-catalyzed | Indazoles, arylboronic acids, iodoaryls | C3,C7-diarylated indazoles | Not specified | acs.org |
Copper catalysts are also widely employed in the synthesis of indazoles, often in conjunction with other metals or as standalone catalysts. Copper-mediated intramolecular amination reactions of N-aryl-imines with azide (B81097) activation have been reported for the synthesis of 2-aryl-2H-indazoles caribjscitech.com. Copper salts, such as CuI, have been used in one-pot, three-component condensation reactions for preparing 2-aryl-2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide caribjscitech.com. Additionally, copper catalysis is involved in the synthesis of indazoles from azobenzene (B91143) substrates and α-carbonyl sulfoxonium ylides, where it plays a role in β-hydride elimination nih.gov.
Table 2: Copper-Catalyzed Indazole Synthesis Examples
| Reaction Type | Catalyst System | Substrates | Product Type | Yield Range | References |
| Intramolecular amination | Cu-mediated | N-aryl-imines, azide activation | 2-aryl-2H-indazoles | Good | caribjscitech.com |
| Three-component condensation | CuI (10 mol%)/TMEDA (10 mol%) | 2-bromobenzaldehydes, primary amines, sodium azide | 2-aryl-2H-indazoles | Good | caribjscitech.com |
| [4 + 1] annulation | Rh(III)/Cu(II) | Azobenzenes, α-carbonyl sulfoxonium ylides | 3-acyl-(2H)-indazoles | 20% (model) | nih.gov |
| C-H activation/N-N bond formation | Rh(III)/Cu(II) | Imidates, nitrosobenzenes | 1H-indazoles | Moderate to high | nih.gov |
| C-H amination and N-N bond formation sequence | [Cp*RhCl2]2, Cu(OAc)2, AgSbF6 | N-H-imidates | 1H-indazoles | Not specified | nih.gov |
Rhodium catalysis, particularly Rh(III) catalysis, is highly effective for C-H activation and annulation reactions leading to indazoles. Rh(III)-catalyzed sequential C-H bond activation and intramolecular cascade annulation of ethyl benzimidates with nitrosobenzenes provide access to 1H-indazoles nih.gov. Rhodium(III) catalysts have also been employed in the synthesis of indazoles via C-H functionalization and cyclative capture of azobenzenes with aldehydes acs.orgnih.govnih.gov. Furthermore, Rh(III)-catalyzed reactions involving diazo compounds are used for constructing various fused indazole systems rsc.org.
Photochemical Synthesis of 3H-Indazol-7-ol Derivatives
Photogeneration of Key Intermediates (e.g., o-nitrosobenzaldehyde)
The synthesis of indazole derivatives, including indazolones, frequently relies on reactive intermediates such as o-nitrosobenzaldehyde. Traditionally, the generation and use of o-nitrosobenzaldehyde involved isolation via chromatography or formation under harsh conditions. However, advanced methodologies have emerged that allow for its in situ photochemical generation from o-nitrobenzyl alcohols researchgate.netnih.govorganic-chemistry.org. This approach, often conducted in aqueous solvents at room temperature, offers a milder and more efficient route to nitrogen heterocycles. The photochemical generation typically involves the photolabile o-nitrobenzyl moiety, where light triggers the formation of an aci-nitro species, which then undergoes ring fragmentation to yield the desired o-nitrosobenzaldehyde nih.gov. This method has been successfully applied to the construction of 1,2-dihydro-3H-indazol-3-ones researchgate.netnih.govorganic-chemistry.org.
Reaction Pathways and Product Distribution under Photoirradiation
Under photoirradiation, o-nitrobenzyl alcohols are converted to o-nitrosobenzaldehyde, which then reacts with primary amines. The mechanistic pathway typically involves the formation of an aci-nitro intermediate from the o-nitrobenzyl alcohol, followed by a 6π electrocyclization to an N-hydroxy anthranil (B1196931) species. Subsequent ring fragmentation and loss of water yield o-nitrosobenzaldehyde nih.gov. The primary amine then condenses with the o-nitrosobenzaldehyde, forming intermediates that cyclize, dehydrate, and tautomerize to produce the final indazolone products nih.gov. The distribution of products can be influenced by factors such as the concentration of reactants, reaction time, and solvent choice. For instance, optimizing amine equivalence (between 2 and 5 equivalents) and solvent volume can significantly impact the yield of the indazolone nih.gov.
Functionalization and Derivatization Strategies at the Indazole Skeleton
The indazole core offers multiple sites for chemical modification, allowing for the fine-tuning of its physicochemical and biological properties. Strategies for functionalization often target the hydroxyl group at the 7-position or other positions on the aromatic rings.
Substitution Reactions at the 7-Hydroxyl Group
The hydroxyl group at the 7-position of the indazole skeleton is amenable to various substitution and derivatization reactions. These transformations are crucial for altering solubility, metabolic stability, and target affinity. Common reactions include etherification and esterification. For example, the hydroxyl group can be converted into an ether through Williamson ether synthesis, typically involving an alkyl halide and a base. Ester formation can be achieved by reacting the alcohol with carboxylic acid derivatives like acid chlorides or anhydrides libguides.com. These modifications are essential for creating diverse libraries of indazole analogs for drug discovery and materials science applications.
Regioselective Functionalization at Other Positions
Beyond the 7-hydroxyl group, regioselective functionalization at other positions of the indazole ring is a critical area of research. Transition metal-catalyzed cross-coupling reactions, particularly palladium-catalyzed methods, have emerged as powerful tools for achieving site-specific modifications. For instance, regioselective C-H arylation at the C7 position of 1H-indazoles, especially those bearing electron-withdrawing groups at the C4 position, has been achieved using palladium catalysts researchgate.netchim.it. These reactions can be controlled by solvent and ligand choice, directing functionalization to specific sites like C3 or C7 researchgate.net. Halogenation, such as C7 bromination, followed by Suzuki–Miyaura cross-coupling, is another effective strategy for introducing aryl substituents researchgate.net. Metal-free regioselective halogenation has also been reported, enabling both mono- and poly-halogenation of indazoles researchgate.net. These advanced techniques allow for the precise construction of complex indazole derivatives with tailored properties.
Mechanistic Organic Chemistry and Reactivity of 3h Indazol 7 Ol
Elucidation of Reaction Mechanisms in Indazole Formation
The synthesis of the indazole core can proceed through various mechanistic pathways, including those involving radical intermediates and substitution reactions.
Radical-mediated reactions offer a powerful tool for the construction of heterocyclic systems, including indazoles. One notable approach involves the radical-mediated decarboxylative C(sp³)-N cross-coupling of diacyl peroxides with nitrogen nucleophiles like indazoles. organic-chemistry.org In these reactions, primary and secondary alkyl radicals are generated from the corresponding diacyl peroxides, either through copper catalysis or a combination of copper and photoredox catalysis. organic-chemistry.org While this method has been demonstrated for the alkylation of indazoles, the involvement of radical species in the initial formation of the indazole ring itself is also plausible in certain synthetic routes, particularly those initiated by homolytic bond cleavage.
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product Type | Ref |
| Diacyl Peroxides | Indazoles | Copper catalysis or Copper/Photoredox catalysis | Alkylated Indazoles | organic-chemistry.org |
This table illustrates a radical-mediated reaction involving indazoles.
Classical electrophilic and nucleophilic aromatic substitution reactions are fundamental to the synthesis and functionalization of the benzene (B151609) ring portion of the indazole scaffold.
Electrophilic Aromatic Substitution (EAS): In the context of forming a substituted indazole like 3H-Indazol-7-ol, EAS reactions on a pre-existing, appropriately substituted benzene derivative are crucial. For instance, nitration of a phenol (B47542) derivative could be a key step in introducing a nitrogen-containing functional group that is subsequently elaborated to form the pyrazole (B372694) ring. The hydroxyl group at the 7-position of the target molecule is a strongly activating, ortho-, para-directing group, which would influence the regioselectivity of any electrophilic substitution on the benzene ring.
Nucleophilic Aromatic Substitution (SNAr): Conversely, SNAr reactions are important for constructing the indazole ring, especially when starting with an ortho-halo-substituted aromatic precursor. For example, the reaction of an o-halobenzonitrile with a hydrazine (B178648) derivative can lead to the formation of the indazole system. The presence of electron-withdrawing groups on the aromatic ring facilitates this type of reaction.
A study on the reaction of NH-indazoles with formaldehyde (B43269) in aqueous hydrochloric acid provides insight into the reactivity of the indazole nucleus. acs.orgnih.gov While this study focuses on the N-functionalization of 1H-indazoles, it highlights the nucleophilic character of the ring nitrogens. acs.orgnih.gov In the case of 3H-indazoles, the imine-like nitrogen would also exhibit nucleophilic properties.
Photochemical Reactivity of 3H-Indazoles
Photochemistry offers unique pathways for the synthesis and transformation of heterocyclic compounds. 3H-indazoles, in particular, can be involved in various light-induced reactions.
The photochemical generation of reactive intermediates from indazole precursors is a known phenomenon. For instance, the photochemical preparation of 1,2-dihydro-3H-indazol-3-ones from o-nitrobenzyl alcohols proceeds through an in-situ generated o-nitrosobenzaldehyde intermediate. nih.govorganic-chemistry.org This reaction, while leading to an indazolone, demonstrates the utility of photochemistry in generating reactive species that can subsequently cyclize to form indazole-related structures. nih.govorganic-chemistry.org The mechanism involves the formation of an aci-nitro intermediate, followed by electrocyclization and fragmentation. nih.gov
| Precursor | Intermediate | Product | Conditions | Ref |
| o-Nitrobenzyl alcohol | o-Nitrosobenzaldehyde | 1,2-Dihydro-3H-indazol-3-one | UV irradiation, aqueous solvent | nih.govorganic-chemistry.org |
This table outlines the photochemical synthesis of a 3H-indazol-3-one derivative.
3H-indazoles are known to undergo rearrangement under thermal or acidic conditions to the more stable 1H- or 2H-indazoles. researchgate.net Photochemical conditions can also induce such rearrangements. These transformations are often driven by the thermodynamic stability of the resulting aromatic system. The specific rearrangement pathway can be influenced by the substitution pattern on the indazole ring.
Tautomer-Specific Reactivity and Transformations
The reactivity of indazoles is intrinsically linked to their tautomeric form. The 1H- and 2H-tautomers are generally more stable and less reactive than the 3H-tautomer. researchgate.net The 3H-indazole tautomer, with its non-aromatic five-membered ring, is more prone to undergo reactions that lead to aromatization.
The tautomeric equilibrium can be influenced by factors such as solvent, temperature, and the electronic nature of substituents. researchgate.net For this compound, the hydroxyl group, being a strong electron-donating group, would be expected to influence the tautomeric equilibrium, potentially through intramolecular hydrogen bonding.
Hydrogen Bonding Interactions and Their Influence on Reactivity
Hydrogen bonding plays a pivotal role in dictating the structural preferences, stability, and chemical reactivity of heterocyclic compounds, including indazole derivatives. For this compound, the presence of both a hydroxyl (-OH) group and an N-H group creates opportunities for a variety of hydrogen bonding interactions, both within a single molecule (intramolecular) and between different molecules (intermolecular). These non-covalent interactions are crucial in influencing the molecule's tautomeric equilibrium, solubility, crystal packing, and its behavior in chemical reactions.
The hydroxyl group at the 7-position and the N-H moiety of the pyrazole ring are both excellent hydrogen bond donors. Simultaneously, the oxygen atom of the hydroxyl group and the nitrogen atoms of the indazole ring can act as hydrogen bond acceptors. This dual functionality allows this compound to participate in complex hydrogen-bonding networks.
Intramolecular Hydrogen Bonding
An intramolecular hydrogen bond can potentially form between the hydroxyl group at the C7 position and the nitrogen atom at the N2 position. This interaction would lead to the formation of a stable six-membered ring, a common motif in organic chemistry. The formation of such a bond can significantly impact the molecule's conformation and the acidity of the phenolic proton. By donating electron density into this hydrogen bond, the N2 atom can increase the electron density around the hydroxyl group, potentially decreasing its acidity while stabilizing the 3H-tautomeric form relative to other isomers.
Intermolecular Hydrogen Bonding and Dimerization
In the solid state or in concentrated solutions, this compound is expected to form extensive intermolecular hydrogen bonds. A common interaction involves the formation of centrosymmetric dimers, where two molecules are linked by strong hydrogen bonds. nih.govresearchgate.net These dimers can be formed through several patterns, such as:
O-H···N interactions: The hydroxyl group of one molecule donates a hydrogen to a nitrogen acceptor on a neighboring molecule.
N-H···O interactions: The N-H group of one molecule donates a hydrogen to the hydroxyl oxygen of another.
N-H···N interactions: The N-H of one molecule interacts with a nitrogen acceptor of a second molecule. nih.govresearchgate.net
The formation of stable dimers and larger aggregates through hydrogen bonding can significantly influence the molecule's physical properties, such as melting point and solubility. In aprotic solvents, these dimers can be particularly stable. nih.gov
The strength and nature of these hydrogen bonds can be characterized by spectroscopic methods and computational chemistry. The parameters in the following table are representative values for the types of hydrogen bonds that this compound is capable of forming, based on studies of similar heterocyclic systems. mdpi.comresearchgate.net
| Interaction Type | Donor | Acceptor | Typical Bond Length (Å) (D···A) | Typical Bond Energy (kcal/mol) |
| Intramolecular | O-H (C7) | N (N2) | 2.6 - 2.9 | 3 - 7 |
| Intermolecular | O-H | O-H | 2.7 - 3.0 | 4 - 8 |
| Intermolecular | N-H | O-H | 2.8 - 3.1 | 3 - 6 |
| Intermolecular | O-H | N | 2.8 - 3.1 | 4 - 7 |
| Intermolecular | N-H | N | 2.9 - 3.2 | 2 - 5 |
Influence on Reactivity
Hydrogen bonding directly impacts the reactivity of this compound in several ways:
Modulation of Acidity and Basicity: Intramolecular hydrogen bonding can decrease the acidity of the phenolic proton by stabilizing the neutral form. Conversely, intermolecular hydrogen bonding with a solvent or another molecule acting as a hydrogen bond acceptor can increase the acidity of the O-H and N-H protons, making them more susceptible to deprotonation by a base.
Tautomeric Stability: The relative stability of the different indazole tautomers (1H, 2H, and 3H) is highly sensitive to hydrogen bonding. nih.govresearchgate.net Solvents capable of donating or accepting hydrogen bonds can stabilize one tautomer over another. For instance, the formation of strong intermolecular hydrogen-bonded dimers in solution has been shown to stabilize specific tautomeric forms of indazole derivatives. nih.govresearchgate.net
Site Selectivity in Reactions: Hydrogen bonding can direct the approach of reagents to a specific site on the molecule. By coordinating to the hydroxyl or pyrazole nitrogen atoms, a reagent's access to nearby reactive sites can be either blocked (steric hindrance) or enhanced. This is a key principle in controlling regioselectivity in functionalization reactions. unc.edu For example, the reaction of certain NH-indazoles with formaldehyde has been shown to be dependent on the substitution pattern, which influences the electronic and steric environment shaped by potential hydrogen bonds. nih.gov
Reaction Kinetics: The formation of hydrogen bonds, particularly with solvent molecules, can alter the energy of the transition state of a reaction. Stabilization of the transition state via hydrogen bonding can lead to an increase in the reaction rate. Conversely, if the ground state is strongly stabilized by hydrogen bonding, the activation energy may increase, slowing the reaction down. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the tautomeric form of azoles in solution and in the solid state. researchgate.net By analyzing the chemical shifts, coupling constants, and through-space correlations of various nuclei, a complete and unambiguous structural assignment can be achieved.
The examination of ¹H, ¹³C, and ¹⁵N NMR spectra provides critical data for identifying the specific tautomer of 7-hydroxyindazole present. The 3H-tautomer possesses a distinctive electronic and structural configuration compared to its 1H and 2H counterparts, which is directly reflected in its NMR parameters.
¹H NMR Spectroscopy : The proton spectrum is expected to show distinct signals for the proton at the 3-position (C3-H), which would likely appear as a singlet, and the protons on the benzene (B151609) ring (H4, H5, H6). The hydroxyl (-OH) and imine (-NH) protons would appear as broad singlets, and their chemical shifts would be highly dependent on the solvent and concentration. The position of the substituent on the indazole ring significantly influences the chemical shifts of the aromatic protons. nih.gov
¹³C NMR Spectroscopy : The ¹³C spectrum provides key information about the carbon framework. A key indicator for the 3H-tautomer would be the chemical shift of the C3 carbon, which, being an sp²-hybridized carbon bonded to a hydrogen and two nitrogen atoms, would have a characteristic resonance. The chemical shifts of the aromatic carbons, particularly C7 (bearing the hydroxyl group) and the bridgehead carbons (C3a and C7a), are sensitive to the tautomeric form and provide valuable data for structural assignment. researchgate.net
¹⁵N NMR Spectroscopy : ¹⁵N NMR is an exceptionally reliable technique for the structural and tautomeric determination of nitrogen-containing heteroaromatic compounds. japsonline.com The chemical shifts of N1 and N2 are highly diagnostic of the protonation site. In the 3H-tautomer, neither nitrogen atom is directly protonated. Their chemical shifts would differ significantly from those in the 1H-tautomer (where N1 is protonated) or the 2H-tautomer (where N2 is protonated), providing unambiguous evidence for the 3H-structure. ipb.pt Due to the low natural abundance and sensitivity of ¹⁵N, isotopic labeling or inverse-detection experiments like HMBC are often employed. wpmucdn.comresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for 3H-Indazol-7-ol
| Nucleus | Atom Position | Predicted Chemical Shift (ppm) | Expected Multiplicity | Notes |
|---|---|---|---|---|
| ¹H | H3 | ~8.0 - 8.5 | s | Singlet, characteristic of the proton at C3. |
| H4, H5, H6 | ~6.8 - 7.8 | d, t, dd | Aromatic region, pattern depends on coupling. | |
| 7-OH | Variable | br s | Solvent and concentration dependent. | |
| N-H | Variable | br s | May not be observed or may be broad. | |
| ¹³C | C3 | ~130 - 140 | CH | Key indicator for the 3H tautomer. |
| C3a, C7a | ~120 - 150 | C | Bridgehead carbons, sensitive to tautomerism. | |
| C4, C5, C6 | ~110 - 130 | CH | Aromatic carbons. | |
| C7 | ~150 - 160 | C-OH | Carbon bearing the hydroxyl group. |
Two-dimensional (2D) NMR experiments are indispensable for confirming the assignments made from 1D spectra and for assembling the complete molecular structure. emerypharma.com
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the adjacent aromatic protons (H4, H5, and H6), helping to definitively assign their positions on the benzene ring. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to their attached carbons (¹JCH). This would allow for the unambiguous assignment of each protonated carbon by correlating the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum (e.g., H3 to C3, H4 to C4, etc.). hmdb.ca
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) : These experiments detect protons that are close in space, providing through-space connectivity information. For a planar molecule like indazole, NOESY/ROESY can help confirm assignments by showing correlations between adjacent protons, such as H6 and the N-H proton, or H4 and H5.
Solid-state NMR (SSNMR), often using Cross-Polarization Magic-Angle Spinning (CPMAS), is a powerful technique for studying the structure of molecules in their solid, crystalline form. This is particularly important for tautomeric compounds, as the dominant tautomer in the solid state may differ from that in solution. nih.gov A ¹³C CPMAS experiment on this compound would provide the carbon chemical shifts in the solid state. These can be compared with solution-state data to identify any tautomeric changes upon dissolution. Furthermore, SSNMR can detect polymorphism, where different crystal packing arrangements result in distinct NMR spectra. nih.govrsc.org Advanced 2D solid-state NMR experiments can provide further structural details and confirm internuclear proximities within the crystal lattice.
X-ray Crystallography for Solid-State Structure Determination
Single-crystal X-ray crystallography provides the most definitive structural evidence for a molecule in the solid state. mdpi.com If a suitable crystal of this compound could be grown, this technique would unambiguously confirm its atomic connectivity, including the precise location of the hydrogen atom at the C3 position and the hydroxyl group at C7. researchgate.net It would also provide precise bond lengths and angles, which could be compared with theoretical calculations. rsc.org This data is the gold standard for confirming the existence of a specific tautomer in the solid phase and reveals detailed information about intermolecular interactions, such as hydrogen bonding, which dictate the crystal packing. nih.gov
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy probes the vibrational modes of a molecule and provides a characteristic "fingerprint." researchgate.net Infrared (IR) and Raman spectroscopy are complementary techniques that are sensitive to the functional groups present in a molecule. scitepress.org
Infrared (IR) Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching vibration of the hydroxyl group. N-H stretching vibrations typically appear in a similar region. Aromatic C-H stretching would be observed around 3000-3100 cm⁻¹. The "fingerprint region" (below 1600 cm⁻¹) would contain a complex pattern of bands corresponding to C=C and C=N stretching vibrations within the heterocyclic ring, as well as C-H and O-H bending vibrations.
Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations. nih.gov It would be useful for identifying the aromatic ring vibrations (C=C stretching) and the fundamental vibrations of the indazole core. The complementarity with IR spectroscopy can help in assigning complex vibrational modes. iitm.ac.in
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy |
|---|---|---|
| O-H Stretch (hydroxyl) | 3200 - 3600 (broad) | IR |
| N-H Stretch (imine) | 3100 - 3500 | IR |
| Aromatic C-H Stretch | 3000 - 3100 | IR, Raman |
| C=N Stretch | 1610 - 1680 | IR, Raman |
| Aromatic C=C Stretch | 1450 - 1600 | IR, Raman |
| C-O Stretch | 1200 - 1300 | IR |
| Aromatic C-H Bend (out-of-plane) | 750 - 900 | IR |
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a fundamental technique used to determine the elemental composition of a molecule by measuring its mass with very high accuracy (typically to within 5 ppm). For this compound, with a molecular formula of C₇H₆N₂O, HRMS would be used to confirm this composition. The calculated monoisotopic mass provides a precise value that can be compared against the experimentally measured mass. This confirmation is a critical first step in the structural elucidation process, ruling out other potential elemental formulas. nih.gov
Calculated Exact Mass for C₇H₆N₂O:
Monoisotopic Mass: 134.04801 Da
An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) extremely close to this calculated value would provide strong evidence for the C₇H₆N₂O formula. nist.govnist.gov
Compound Index
Electronic Absorption and Fluorescence Spectroscopy in Mechanistic Studies
Electronic absorption and fluorescence spectroscopy are powerful, non-destructive techniques extensively utilized to elucidate the structural dynamics and reaction mechanisms of molecules in both ground and excited states. For heterocyclic compounds like this compound, these methods are instrumental in investigating complex phenomena such as prototropic tautomerism and excited-state intramolecular proton transfer (ESIPT). The position, intensity, and shape of absorption and emission bands are exquisitely sensitive to the molecular environment, providing deep insights into solute-solvent interactions, hydrogen bonding, and the presence of different structural isomers.
The study of 7-hydroxy-substituted indazoles and related nitrogenous heterocycles reveals a fascinating interplay of electronic and structural factors. In the ground state, 7-hydroxyindazole can exist in equilibrium between different tautomeric forms, primarily the 1H-enol and 3H-keto forms. These tautomers possess distinct electronic configurations and, consequently, unique absorption spectra. By analyzing the absorption spectra in various solvents of differing polarity and hydrogen-bonding capabilities, the position of this tautomeric equilibrium can be inferred.
Upon photoexcitation, the electronic distribution within the molecule is significantly altered, often leading to a substantial change in the acidity or basicity of specific functional groups. For 7-hydroxyindazole, the hydroxyl group is expected to become a stronger acid in the excited state, a common feature for phenolic compounds. This photoacidity can drive an excited-state intramolecular proton transfer (ESIPT) process, where the hydroxyl proton is transferred to the pyridinic nitrogen atom of the indazole ring system. This process results in the formation of an excited-state keto tautomer (zwitterion), which is electronically distinct from the initially excited enol form.
This ESIPT phenomenon is often characterized by a large Stokes shift, which is the difference in energy between the absorption maximum and the fluorescence emission maximum. The initially excited enol form typically emits in the UV or violet region of the spectrum. In contrast, the keto tautomer formed via ESIPT is a new, lower-energy species that emits fluorescence at a much longer wavelength, often in the blue or green region. This dual fluorescence is a hallmark of ESIPT and provides a direct spectroscopic signature for the mechanistic pathway.
Mechanistic studies leverage these spectroscopic properties by systematically varying the environment. The use of aprotic versus protic solvents, and solvents with different hydrogen-bond donating or accepting strengths, can stabilize or destabilize specific tautomers and influence the kinetics of the proton transfer. For instance, polar protic solvents can facilitate proton transfer through hydrogen bonding networks, altering both the absorption and emission profiles.
While detailed photophysical data for this compound is not extensively documented, the behavior of the closely related analogue, 7-aminoindazole, provides a valuable model for its expected spectroscopic properties. The amino group, like the hydroxyl group, can participate in hydrogen bonding and prototropic exchange, and its spectroscopic response to solvent changes offers insight into the behavior of the indazole scaffold. The following data for 7-aminoindazole illustrates the pronounced effect of the solvent on its absorption and fluorescence characteristics.
Detailed Research Findings
Spectroscopic analysis of 7-aminoindazole reveals significant solvatochromism, where the absorption (λabs) and fluorescence (λfl) maxima shift in response to solvent polarity and hydrogen bonding capacity. In the ground state, the molecule acts as a proton donor in hydrogen-accepting solvents and a proton acceptor in hydrogen-donating solvents niscpr.res.in. Upon excitation to the S1 state, its behavior simplifies, acting as a proton donor in all solvents studied niscpr.res.in. This change in intermolecular interactions upon excitation is fundamental to understanding its photochemistry.
The pH dependence of the spectra further clarifies the reaction mechanisms. Studies on 7-aminoindazole show that protonation at the tertiary nitrogen atom leads to a non-fluorescent cation, indicating that the electronic structure is significantly perturbed in a way that opens efficient non-radiative decay channels niscpr.res.in. Conversely, deprotonation of the amino group at high pH results in an anionic species with distinct spectral properties. The acidity of the amino group is observed to increase significantly in the excited state, a phenomenon analogous to the expected photoacidity of the hydroxyl group in 7-hydroxyindazole niscpr.res.in.
The observation of dual fluorescence in related systems like 7-hydroxyquinolines provides strong evidence for ESIPT mechanisms, where both the local "normal" excited state and the proton-transferred tautomer emit photons. The relative intensities of these two emission bands can be used to probe the kinetics and equilibrium of the excited-state reaction.
| Solvent | Absorption λmax (nm) | Fluorescence λmax (nm) |
|---|---|---|
| n-Heptane | 297, 305 | 328 |
| Dioxane | 300, 308 | 345 |
| Acetonitrile | 298, 307 | 355 |
| Methanol | 298, 307 | 364 |
| Water (pH 8.1) | 300, 308 | 395 |
| Equilibrium | Ground State (S0) pKa | Excited State (S1) pKa |
|---|---|---|
| Cation ⇌ Neutral | 4.5 | -2.2 |
| Neutral ⇌ Anion | 11.5 | 3.8 |
Structure Activity Relationship Sar Studies in Chemical Biology
Design Principles for Modulating Biological Activity through Structural Modifications
The core principle of SAR studies is that the biological activity of a compound is intrinsically linked to its three-dimensional structure. nih.gov By systematically altering the chemical structure of a lead compound, medicinal chemists can probe the interactions with its biological target and enhance its desired effects. Key design principles involve modifying substituents, altering stereochemistry, and changing the core scaffold to improve ligand-target binding.
Structural modifications are guided by several strategic approaches:
Homologation: Lengthening or shortening alkyl chains to optimize hydrophobic interactions.
Isosteric and Bioisosteric Replacement: Substituting atoms or groups with others that have similar physical or chemical properties to improve metabolic stability, binding affinity, or reduce side effects.
Conformational Constraint: Introducing rigid elements, such as rings or double bonds, to lock the molecule into a biologically active conformation, which can increase potency and selectivity.
Scaffold Hopping: Replacing the central core of a molecule with a structurally different scaffold while retaining the original orientation of key binding groups.
For the indazole scaffold, these principles are applied to fine-tune its interaction with various biological targets. For instance, the development of YC-1, a soluble guanylate cyclase (sGC) stimulator, and its analogs has been a subject of extensive SAR studies to explore and optimize its bioactivities. rsc.org Modifications to different parts of the indazole ring system allow for the modulation of activity against targets like protein kinases, hypoxia-inducible factor-1 (HIF-1), and various receptors. rsc.orgucsf.edunih.gov
Positional and Substituent Effects on Biological Target Engagement
The biological activity of indazole derivatives is highly sensitive to the nature and position of substituents on the bicyclic ring system. austinpublishinggroup.com Different positions on the indazole ring (N1, C3, C4, C5, C6, and C7) offer distinct vectors for modification, and changes at these sites can profoundly impact target engagement and potency.
N1-Position: Alkylation or arylation at the N1 position is a common strategy. In the development of allosteric CC-Chemokine Receptor 4 (CCR4) antagonists, meta-substituted benzyl (B1604629) groups at the N1 position were found to be potent, particularly those with an α-amino-3-[(methylamino)acyl] group. acs.org
C3-Position: The C3 position is crucial for the interaction of many indazole-based inhibitors with their targets. For example, 3-substituted 1H-indazoles have been investigated as IDO1 enzyme inhibitors. nih.gov In the context of Akt inhibitors, analogs with a methyl group at the C3 position were reported to be approximately five-fold more potent than the corresponding 3-hydrogen derivatives. ucsf.edu
C4, C5, C6, and C7-Positions: Substitutions on the benzene (B151609) ring of the indazole core are critical for tuning selectivity and potency. In the case of CCR4 antagonists, methoxy- or hydroxyl-containing groups were the most potent substituents at the C4 position, while only small groups were tolerated at C5, C6, or C7, with C6 analogs being preferred. acs.org For certain kinase inhibitors, a small alkyl group at the C7 position was hypothesized to be a suitable substitution to avoid disrupting existing hydrogen bonds. ucsf.edu
The cytotoxic activity of novel indazole analogs of curcumin (B1669340) against various cancer cell lines further illustrates these effects. Modifications on the phenyl ring attached to the indazole core significantly influenced their potency and selectivity.
| Compound | Substitution (R) | IC50 (µM) vs. WiDr Cells | Selectivity Index (SI) vs. WiDr Cells |
| 3a | H | 56.60 | 3.74 |
| 3b | 4-OH, 3-OCH3 | 27.20 | 5.27 |
| 3c | 4-OCH3 | 33.70 | 4.39 |
| 3d | 3,4-diOCH3 | 36.10 | >4.24 |
| Curcumin | - | 41.50 | >3.71 |
| Tamoxifen | - | 125.80 | 1.09 |
| Data sourced from Hariyanti et al., 2022. japsonline.com |
This table demonstrates that the presence and position of methoxy (B1213986) and hydroxyl groups on the phenyl substituent have a significant impact on the cytotoxic activity and selectivity of these indazole analogs. japsonline.com
Mechanistic Insights from Ligand-Target Interactions
A detailed understanding of the interactions between a ligand and its target enzyme or receptor at the atomic level is essential for rational drug design. frontiersin.org Computational methods like molecular docking and molecular dynamics (MD) simulations, along with experimental techniques such as X-ray crystallography, provide crucial insights into the binding modes of indazole derivatives.
These studies reveal the specific non-covalent interactions that stabilize the ligand-target complex, including:
Hydrogen Bonds: These are critical for the orientation and affinity of the ligand within the binding pocket. For instance, in the design of FLT3 kinase inhibitors, the amino hydrogen of the indazole ring was shown to form a key hydrogen bond with the amide oxygen of Cys694 in the kinase's ATP binding site. nih.gov
Hydrophobic Interactions: The benzene ring of the indazole scaffold often engages in hydrophobic interactions with nonpolar residues in the target's binding site.
Electrostatic Interactions: The nitrogen atoms in the pyrazole (B372694) ring can participate in important electrostatic interactions.
For example, studies on arylsulfonyl indazole derivatives as potential VEGFR2 kinase ligands showed significant interactions with Phe918. nih.gov The binding mode and the distribution of hydrogen bonds were found to be highly dependent on the nature of the substituent on the indazole core. nih.gov Similarly, 3D-QSAR (Quantitative Structure-Activity Relationship) studies on indazole derivatives as HIF-1α inhibitors have helped to map the steric and electrostatic features required for potent inhibitory activity. nih.gov
Rational Design of Chemical Probes for Biological Systems
The knowledge gleaned from SAR studies is instrumental in the rational design of chemical probes. These are specialized small molecules designed to selectively interact with a specific biological target, enabling the study of its function in complex biological systems.
The design of a chemical probe requires a deep understanding of the target's structure and the ligand's SAR. The indazole scaffold has served as a foundation for developing such probes. For example, based on the SAR of Akt inhibitors, a 7-substituted indazole derivative was developed as a selective probe for an analog-sensitive version of the Akt kinase. ucsf.edu This allows for the specific inhibition of the engineered kinase without affecting its wild-type counterpart, providing a powerful tool for studying Akt-specific signaling pathways. ucsf.edu
The process of rational design often involves an iterative cycle of design, synthesis, and biological evaluation. nih.govresearchgate.net Computational modeling, such as molecular docking, is frequently used to predict the binding of newly designed compounds and prioritize them for synthesis. nih.govnih.gov In the development of inhibitors for FMS-like tyrosine kinase 3 (FLT3), a therapeutic target in acute myeloid leukemia, structural optimization of indazole-benzimidazole derivatives based on docking studies led to the identification of highly potent and selective inhibitors. nih.govresearchgate.net The SAR data indicated that a 1,3,5-substituted phenyl group was optimal for occupying a hydrophobic pocket at the binding site of the FLT3 kinase. nih.gov This rational, structure-based approach accelerates the discovery of potent and selective modulators for biological targets.
Applications in Chemical Biology and Drug Discovery Research Mechanistic Focus
Modulation of Specific Biological Targets
Indazole derivatives have been extensively studied for their ability to interact with a wide array of biological targets, including enzymes and receptors. The nature of these interactions, whether inhibitory, agonistic, or antagonistic, is often dictated by the specific substitution patterns on the indazole core, which influence the compound's affinity and binding mode within the target's active or allosteric sites.
Enzyme Inhibition Mechanisms (e.g., Kinases, Nitric Oxide Synthases, COX, IDO1, PDE10A, CRAC channels)
The inhibition of enzymes is a cornerstone of modern pharmacology, and indazole-based compounds have emerged as potent inhibitors for several key enzyme families.
Kinases : The indazole scaffold serves as a privileged structure for the development of ATP-competitive kinase inhibitors. For instance, derivatives based on a 6-anilino indazole scaffold have been investigated for their selectivity towards c-Jun N-terminal kinase 3 (JNK3) and p38α, two critical nodes in stress response signaling pathways. These compounds occupy the ATP binding pocket located between the N- and C-lobes of the kinase, with subtle structural modifications to the scaffold determining their selectivity profile. Additionally, 1H-indazole-3-carboxamides have been identified as potent inhibitors of Glycogen Synthase Kinase 3β (GSK-3β), an enzyme implicated in various neurological disorders.
Nitric Oxide Synthases (NOS) : 7-Nitro indazole (7-NI) is a well-characterized inhibitor of nitric oxide synthase, exhibiting selectivity for the neuronal isoform (nNOS). While 7-NI can inhibit all NOS isoforms in vitro, its selectivity in biological systems is attributed to its preferential uptake into neurons. This allows for the dissociation of central nervous system effects from the cardiovascular effects associated with endothelial NOS (eNOS) inhibition.
Cyclooxygenase (COX) : Indazole and azaindazole derivatives have been developed as selective inhibitors of COX-2, an enzyme involved in inflammation and pain. The mechanism of action for COX inhibitors involves blocking the enzyme's active site, a long, hydrophobic channel, thereby preventing the conversion of arachidonic acid into pro-inflammatory prostaglandins. The selectivity for COX-2 over the constitutively expressed COX-1 isoform is a key objective in designing safer anti-inflammatory agents. A series of (aza)indazole derivatives demonstrated high affinity and selectivity for COX-2, with one compound exhibiting a half-maximal inhibitory concentration (IC50) of 0.409 µM for COX-2 with excellent selectivity over COX-1. wikipedia.org
Indoleamine 2,3-dioxygenase 1 (IDO1) : The indazole scaffold has been identified as a promising heme-binding motif for the inhibition of IDO1, a key enzyme in tryptophan metabolism that plays a role in immune evasion in cancer. acs.orgrsc.org IDO1 inhibitors with an indazole core are suggested to act as type II inhibitors, preferentially binding to the ferrous state of the enzyme's heme cofactor. acs.org Structural data suggests that the N2 atom of the indazole ring can form a direct coordinating bond with the heme iron, effectively blocking the enzyme's catalytic activity. acs.org
Phosphodiesterase 10A (PDE10A) : Indazole-based compounds have been explored as inhibitors of PDE10A, a dual-substrate enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE10A, these compounds can modulate intracellular signaling pathways, which is a therapeutic strategy for central nervous system disorders like schizophrenia.
Calcium Release-Activated Calcium (CRAC) Channels : Indazole-3-carboxamides have been identified as potent blockers of CRAC channels, which are crucial for calcium signaling in immune cells like mast cells. nih.gov These compounds inhibit the influx of extracellular calcium, a process critical for mast cell activation and the release of pro-inflammatory mediators. The specific regiochemistry of the 3-carboxamide group on the indazole ring is critical for this inhibitory activity, with compounds like 12d showing sub-micromolar IC50 values for inhibiting calcium influx and the subsequent production of Tumor Necrosis Factor α (TNFα). nih.gov
| Enzyme Target | Indazole Derivative Class | Mechanism of Inhibition | Example Compound/IC50 |
|---|---|---|---|
| Kinases (JNK3, p38α, GSK-3β) | 6-Anilino indazoles, 1H-indazole-3-carboxamides | ATP-competitive inhibition in the kinase domain | - |
| Nitric Oxide Synthase (nNOS) | 7-Nitro indazole (7-NI) | Selective uptake into neurons followed by NOS inhibition | - |
| Cyclooxygenase-2 (COX-2) | (Aza)indazole derivatives | Blocks arachidonic acid binding in the COX active site | Compound 16 (IC50 = 0.409 µM) wikipedia.org |
| Indoleamine 2,3-dioxygenase 1 (IDO1) | Indazole derivatives | Binds to the ferrous heme iron (Type II inhibitor) | - |
| Phosphodiesterase 10A (PDE10A) | Indazole-based compounds | Inhibits hydrolysis of cAMP and cGMP | - |
| CRAC Channels | Indazole-3-carboxamides | Blocks calcium influx through the Orai pore | Compound 12d (IC50 = 0.28 µM for TNFα production) nih.gov |
Receptor Antagonism/Agonism Mechanisms (e.g., Glucagon Receptor, Angiotensin II Receptor, CCR4)
The interaction of indazole derivatives with G-protein coupled receptors (GPCRs) and other receptor types is another significant area of research, leading to the development of potent antagonists and agonists.
Glucagon Receptor : A novel series of indazole- and indole-based compounds have been discovered as potent glucagon receptor antagonists (GRAs). acs.orgepa.gov These compounds were designed based on earlier pyrazole-based antagonists and demonstrate excellent in vitro profiles. By blocking the glucagon receptor, these antagonists inhibit glucagon-induced hepatic glucose production, a key mechanism for controlling hyperglycemia in type 2 diabetes. asm.orgeurekaselect.com
Angiotensin II Receptor : Indazole derivatives have been successfully developed as Angiotensin II Type 1 (AT1) receptor antagonists. epa.govnih.gov The mechanism of action involves the direct blockade of the AT1 receptor, which prevents the binding of angiotensin II. wikipedia.orgwikipedia.orgnih.govmayoclinic.org This inhibition mitigates the downstream effects of angiotensin II, such as vasoconstriction and aldosterone secretion, leading to a reduction in blood pressure. wikipedia.orgwikipedia.orgnih.govmayoclinic.org Compound 38 from one study was identified as a potent AT1 receptor antagonist with an IC50 of 0.006 µM. nih.gov
CC-Chemokine Receptor 4 (CCR4) : A series of indazole arylsulfonamides function as allosteric antagonists of the human CCR4. researchgate.net These compounds bind to an intracellular allosteric site on the receptor, rather than competing with the natural ligands (CCL17 and CCL22) at the orthosteric binding site. This allosteric modulation prevents receptor activation and subsequent signaling cascades that are involved in inflammatory responses and T-cell trafficking.
| Receptor Target | Indazole Derivative Class | Mechanism of Action | Example Compound/IC50/EC50 |
|---|---|---|---|
| Glucagon Receptor | Indazole/Indole-based compounds | Antagonism, blocking glucagon binding | - |
| Angiotensin II Receptor (AT1) | Indazole derivatives | Antagonism, blocking angiotensin II binding | Compound 38 (IC50 = 0.006 µM) nih.gov |
| CC-Chemokine Receptor 4 (CCR4) | Indazole arylsulfonamides | Allosteric antagonism at an intracellular site | - |
Antimicrobial Mechanisms of Action
The rise of antimicrobial resistance has spurred the search for new therapeutic agents with novel mechanisms of action. Indazole derivatives have shown considerable promise in this area, with activity against bacteria, fungi, and protozoa. nih.govbenthamdirect.comresearchgate.net
Antibacterial Activity Mechanisms
A key antibacterial mechanism for indazole derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase that is essential for DNA replication, repair, and recombination. nih.govacs.org Specifically, indazole compounds have been developed as potent inhibitors of the GyrB subunit, which contains the ATP-binding site. nih.govacs.orgeurekaselect.commitwpu.edu.in By targeting GyrB, these compounds disrupt the enzyme's ability to introduce negative supercoils into bacterial DNA, leading to bacterial cell death. This mechanism is distinct from that of fluoroquinolones, which target the GyrA subunit, offering a potential solution to overcome existing resistance to that class of antibiotics. nih.govacs.org
Antifungal Activity Mechanisms
Indazole-containing compounds have demonstrated significant antifungal activity, primarily through two distinct mechanisms:
Inhibition of Ergosterol Biosynthesis : Similar to widely used azole antifungals, certain indazole derivatives interfere with the synthesis of ergosterol, a vital component of the fungal cell membrane. wikipedia.orgfrontiersin.orgsemanticscholar.org These compounds can target and inhibit lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthetic pathway. researchgate.netmdpi.com The disruption of ergosterol production leads to a compromised cell membrane, increased permeability, and ultimately, fungal cell death. mdpi.com
Inhibition of Mitochondrial Respiration : A novel mechanism identified for some indazole compounds is the inhibition of the mitochondrial respiratory chain. Specifically, compounds like Inz-1 have been shown to be inhibitors of the cytochrome bc1 complex (Complex III). asm.org This inhibition disrupts the electron transport chain, leading to a collapse of the mitochondrial membrane potential and a depletion of cellular ATP, which is lethal to the fungal cell. This mode of action is particularly promising for overcoming resistance to traditional azole antifungals. asm.org
Antiprotozoal Activity Mechanisms
The antiprotozoal effects of indazole derivatives, particularly indazole N-oxides, are often linked to their ability to induce oxidative stress within the parasite. researchgate.net The proposed mechanisms include:
Production of Free Radicals : These compounds can undergo metabolic reduction, particularly of nitro groups, to generate reactive radical species, such as hydroxyl radicals (•OH). researchgate.netmdpi.com These radicals can damage essential biomolecules like DNA, proteins, and lipids, leading to parasite death.
Inhibition of Oxygen Uptake : Some indazole derivatives have been shown to inhibit parasitic respiration, which is a critical process for energy production in many protozoa. researchgate.net
DNA Gyrase B Inhibition : Similar to their antibacterial action, there is evidence to suggest that indazoles may also act as inhibitors of DNA gyrase B in certain protozoa, disrupting DNA replication and repair. researchgate.net
| Antimicrobial Class | Primary Mechanism | Molecular Target | Organism Type |
|---|---|---|---|
| Antibacterial | Inhibition of DNA replication | DNA Gyrase B (GyrB) | Bacteria (e.g., MRSA) |
| Antifungal | Disruption of cell membrane integrity | Lanosterol 14α-demethylase (CYP51) | Fungi (e.g., Candida albicans) |
| Antifungal | Inhibition of cellular respiration | Mitochondrial Cytochrome bc1 complex | Fungi (e.g., Candida albicans) |
| Antiprotozoal | Induction of oxidative stress | - | Protozoa (e.g., Acanthamoeba) |
| Antiprotozoal | Inhibition of respiration | - | Protozoa |
Antiviral Activity Mechanisms
The indazole scaffold, a key structural feature of 3H-Indazol-7-ol, is a subject of investigation in the development of new antiviral agents. While specific mechanistic studies on this compound are not extensively detailed in the available literature, research into related heterocyclic compounds provides insight into potential antiviral pathways. The development of novel, safe, and effective antiviral drugs is critical due to the emergence of drug-resistant viral strains. nih.gov
Derivatives of heterocyclic systems, including thiazoles and triazoles which share structural similarities with indazoles, have been reported to inhibit a wide range of viruses such as influenza viruses, coronaviruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.govbenthamscience.com The antiviral activity of these compounds often involves targeting various molecular proteins essential for viral replication and host-cell interaction. benthamscience.com For instance, studies on certain thiazole and oxindole derivatives have shown moderate activity against Bovine Viral Diarrhoea Virus (BVDV) and Coxsackie Virus (CVB-2). researchgate.net The general approach involves synthesizing novel derivatives and screening them for cytotoxicity and specific antiviral efficacy, with the most bioactive molecules serving as lead structures for further development. nih.govresearchgate.net The potential of pyrazole-based heterocycles, to which indazoles are related, has also been noted in controlling avian influenza, suggesting a role as immunostimulants and antiviral agents. nih.gov
Anticancer Activity Mechanisms
The indazole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with significant anticancer activity. researchgate.netnih.gov Several FDA-approved anticancer drugs and candidates in clinical trials are built upon the indazole framework. nih.govnih.gov The anticancer mechanisms of indazole derivatives are diverse, primarily revolving around the inhibition of cell proliferation and the induction of programmed cell death.
Indazole derivatives have demonstrated potent antiproliferative effects across a range of human cancer cell lines. nih.govnih.gov The primary mechanisms underlying this activity are the induction of apoptosis and the disruption of the normal cell cycle progression. nih.gov
Apoptosis Induction: Apoptosis, or programmed cell death, is a key mechanism through which indazole compounds exert their anticancer effects. Treatment of cancer cells with indazole derivatives has been shown to trigger significant apoptotic events. nih.gov This is often confirmed through assays that detect chromatin condensation and an increase in cells in the sub-G1 phase of the cell cycle, which is indicative of an apoptotic cell population. researchgate.net The apoptotic process induced by these compounds can be linked to the modulation of key regulatory proteins. For example, some derivatives cause an upregulation of the pro-apoptotic protein Bax and cleaved caspase-3, alongside a downregulation of the anti-apoptotic protein Bcl-2. nih.govresearchgate.net Activation of initiator caspases (-8, -9) and executioner caspase-3 confirms the engagement of both intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways. frontiersin.org
Cell Cycle Inhibition: In addition to inducing apoptosis, indazole derivatives can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints. nih.gov Studies have shown that these compounds can cause a block in the S phase or the G2/M phase. nih.gov An S-phase arrest suggests a mechanism involving the inhibition of DNA synthesis, while a G2/M phase arrest may indicate interference with the microtubule system. nih.gov This disruption prevents cancer cells from proceeding through the cycle of division and growth, ultimately inhibiting tumor expansion. researchgate.net
Table 1: Antiproliferative Mechanisms of Selected Indazole Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Observed Mechanism(s) | Key Findings |
| Polysubstituted Indazoles | A2780 (ovarian), A549 (lung) | Apoptosis induction, Cell cycle arrest (S and G2/M phases) | Showed potent antiproliferative activity with IC50 values in the micromolar range. nih.gov |
| Compound 2f (Indazole Derivative) | 4T1 (breast cancer) | Apoptosis induction | Upregulation of cleaved caspase-3 and Bax; downregulation of Bcl-2. nih.gov |
| Compound 6o (1H-indazole-3-amine Derivative) | K562 (chronic myeloid leukemia) | Apoptosis, Cell cycle effects | Exhibited a promising inhibitory effect with an IC50 value of 5.15 µM and good selectivity for normal cells. nih.gov |
| 1H-pyrazolo[3,4-b]quinolin-3-amine Derivative (QTZ05) | HCT-116 (colon cancer) | Apoptosis induction, Sub-G1 cell cycle arrest | Demonstrated potent and selective antitumor efficacy in colon cancer cell lines. researchgate.net |
| Benzimidazole Derivatives (10 and 13) | A549, MDA-MB-231, SKOV3 | Apoptosis induction, Cell cycle suppression | Exerted cytotoxicity by inducing significant early and late apoptosis. mdpi.com |
The indazole scaffold is a cornerstone in the design of targeted cancer therapies, particularly kinase inhibitors. acs.org Kinases are crucial regulators of cellular processes like proliferation and survival, and their dysregulation is a common feature in many cancers. acs.org
Bcr-Abl Inhibition: The Bcr-Abl fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of chronic myeloid leukemia (CML). mdpi.comjcancer.org The indazole structure is integral to several multi-kinase inhibitors that target pathways involving Bcr-Abl. researchgate.net While tyrosine kinase inhibitors (TKIs) that directly target Bcr-Abl have been successful, drug resistance, often due to mutations like T315I, remains a challenge. mdpi.comfrontiersin.org This has spurred the development of new generations of inhibitors and strategies that can overcome this resistance. The therapeutic approach aims to inhibit the kinase activity of the Bcr-Abl protein, thereby blocking downstream signaling pathways that lead to uncontrolled cell proliferation and survival. jcancer.org
PARP Inhibition: Poly(ADP-ribose) polymerase (PARP) is an enzyme critical for DNA damage repair. In cancers with defective DNA repair mechanisms, such as those with BRCA mutations, inhibiting PARP leads to synthetic lethality and cancer cell death. The Bcr-Abl oncoprotein can induce genomic instability by downregulating BRCA1, making these cancer cells potentially susceptible to PARP inhibitors. nih.gov Therefore, PARP inhibition represents an attractive therapeutic strategy for Bcr-Abl-positive leukemias. nih.gov The indazole core is found in molecules developed as PARP inhibitors, highlighting the scaffold's versatility in targeting different cancer-related enzymes. researchgate.net
Therapeutic Potential from a Mechanistic Perspective
From a mechanistic standpoint, the this compound scaffold holds significant therapeutic potential due to its proven ability to serve as a core structure for molecules that modulate multiple, complex disease pathways. mdpi.com The indazole nucleus is a versatile pharmacophore that can be chemically modified to achieve high-affinity binding to a wide array of biological targets. nih.gov
The demonstrated ability of indazole derivatives to induce apoptosis and cell cycle arrest provides a direct mechanism for anticancer therapy. nih.govnih.gov By triggering the intrinsic cell death programs or halting the proliferative machinery within cancer cells, these compounds can effectively combat tumor growth. frontiersin.org
Furthermore, the success of indazole-based kinase inhibitors like Pazopanib and Axitinib in clinical settings underscores the potential for developing highly specific and potent targeted therapies. researchgate.net The scaffold's utility in targeting key oncogenic drivers such as Bcr-Abl and enzymes involved in DNA repair like PARP indicates its broad applicability in oncology. mdpi.comnih.gov The capacity to design molecules that overcome drug resistance mechanisms is a particularly valuable attribute for future drug development. frontiersin.org Beyond cancer, the investigation of indazoles for anti-inflammatory and antiviral properties suggests a broader therapeutic relevance. nih.govresearchgate.net
Role as a Pharmacophore in Drug Design and Development Strategies
In drug design, a pharmacophore is the essential three-dimensional arrangement of features that allows a molecule to interact with a specific biological target. The indazole ring system is considered a "privileged scaffold" because it represents a framework that can bind to multiple, diverse protein targets with high affinity, making it a valuable starting point for drug discovery. nih.govnih.gov Its planar, aromatic structure, combined with the presence of two nitrogen atoms, provides unique electronic properties and opportunities for hydrogen bonding, which are crucial for target interaction. nih.govnih.gov
The 1H-indazole-3-amine structure, for instance, is recognized as an effective hinge-binding fragment, capable of interacting with the hinge region of tyrosine kinases, a common feature in many kinase inhibitors. nih.gov Computational tools like pharmacophore modeling and molecular docking are used to screen libraries of indazole-based compounds against targets of interest, identifying potential hits for further development. ijper.orgugm.ac.id This rational design approach accelerates the discovery of novel therapeutic agents for cancer and other diseases. ijper.org
Scaffold hopping is a prominent strategy in medicinal chemistry where the core structure (scaffold) of a known active compound is replaced by a structurally distinct moiety, with the goal of retaining or improving biological activity while discovering novel chemical entities with more favorable properties (e.g., better pharmacokinetics or a new intellectual property position). The indazole nucleus is frequently used as a replacement scaffold due to its bioisosteric relationship with other key heterocycles, such as indole. nih.gov
A notable application of this strategy is the scaffold hop from an indole core to an indazole framework in the development of dual inhibitors for the anti-apoptotic proteins MCL-1 and BCL-2. rsc.org By replacing the indole with an indazole, researchers were able to transition from a lead compound that was selective for MCL-1 to a new family of compounds that could inhibit both MCL-1 and BCL-2, potentially leading to more effective anticancer agents. rsc.org This demonstrates the power of the indazole scaffold in navigating and expanding chemical space to optimize drug candidates.
Fragment-Based Drug Design Considerations
Fragment-Based Drug Design (FBDD) is a well-established strategy for identifying lead compounds in drug discovery. This method begins by screening libraries of low-molecular-weight fragments (typically <300 Da) to identify those that bind weakly but efficiently to a biological target. mdpi.com The indazole nucleus is considered a "privileged fragment" and has been successfully employed in FBDD campaigns to generate potent inhibitors for various therapeutic targets. nih.govnih.gov Once an initial indazole-based fragment hit is identified, it can be optimized into a more potent, lead-like molecule through strategies such as fragment growing, linking, or merging. mdpi.comjst.go.jp
One key consideration in FBDD is the ability of the initial fragment to establish high-quality interactions within a binding pocket. The indazole scaffold is adept at this, often participating in crucial hydrogen bonding and π–π stacking interactions. nih.gov For instance, in the development of AXL kinase inhibitors, an indazole fragment hit was identified through a high-concentration biochemical screen. nih.gov This initial hit served as the foundation for further optimization, guided by docking studies, which ultimately led to potent inhibitors. nih.gov
Another example is the discovery of inhibitors for phosphodiesterase 10A (PDE10A), where a pyrazolopyridine fragment was identified via X-ray crystallography. jst.go.jp This initial hit guided the synthesis of related heterocyclic scaffolds, including a triazolopyrimidine derivative which showed strong inhibitory activity and favorable hydrophilic properties. jst.go.jp The development of cyclin-dependent kinase (CDK) inhibitors also benefited from FBDD, where an indazole fragment was identified from a library of 500 fragments that bound to the ATP binding site. mdpi.com Subsequent "fragment growing" led to a 60-fold increase in potency. mdpi.com
The versatility of the indazole core allows it to serve as a starting point for developing inhibitors against a range of targets. By utilizing privileged fragments from known STAT3 inhibitors, which included the indazole moiety, novel and potent anticancer agents were systematically designed and synthesized. nih.gov This approach highlights the power of FBDD to efficiently explore chemical space and generate advanced chemical leads with drug-like properties. nih.gov
Lead Optimization Strategies based on SAR
Once an initial hit containing the indazole scaffold is identified, lead optimization is undertaken to improve its potency, selectivity, and pharmacokinetic properties. patsnap.com A primary strategy in this phase is the systematic exploration of the Structure-Activity Relationship (SAR), which involves synthesizing and testing analogs of the lead compound to understand how chemical modifications affect biological activity. patsnap.combiosolveit.de
SAR studies on indazole derivatives often involve modifying substituents at various positions on the bicyclic ring system. These modifications aim to enhance interactions with the target protein, such as introducing new hydrogen bonds or filling unoccupied pockets in the binding site. biosolveit.de For kinase inhibitors, the indazole core frequently serves as a hinge-binding motif, and modifications are made to other parts of the molecule to achieve selectivity and potency. rsc.org For example, in the development of inhibitors for the PI3K/AKT/mTOR pathway, a series of 3-ethynyl-1H-indazoles were synthesized and evaluated. nih.gov The SAR study revealed that different substitutions on the ethynyl group significantly impacted the inhibition of AKT and PRAS40 phosphorylation. nih.gov
Computational methods like molecular docking and quantitative structure-activity relationship (QSAR) modeling are often used to guide the rational design of new analogs. patsnap.com In the development of VEGFR-2 kinase inhibitors, docking studies of arylsulphonyl indazole derivatives helped to understand their binding modes. nih.gov The studies suggested that compounds with indole and carbazole moieties possessed good cytotoxic activity, while those with chloro and pyrazole (B372694) groups were weaker, providing clear directions for further synthesis. nih.gov
The process is iterative, with each cycle of design, synthesis, and testing providing more information to refine the compound. patsnap.com This systematic approach allowed for the optimization of 3-(pyrrolopyridin-2-yl)indazole derivatives as inhibitors of Aurora kinase A, where amide and urea linkages were explored to orient a phenyl ring towards the solvent-exposed region, leading to compounds with remarkable activity in the nanomolar range. nih.gov
Below is a data table summarizing SAR findings for various indazole derivatives targeting different kinases.
| Target Kinase | Indazole Core/Derivative | Modification Site | Observed SAR Trend | Reference |
| PI3K/AKT/mTOR | 3-ethynyl-1H-indazoles | Substitution on the terminal alkyne | Aromatic substitutions led to low micromolar inhibition of AKT phosphorylation. | nih.gov |
| VEGFR-2 | Arylsulphonyl indazoles | Aryl group on sulfonyl moiety | Indole and carbazole moieties increased cytotoxic activity; chloro and pyrazole moieties were weakest. | nih.gov |
| Aurora Kinase A | 3-(pyrrolopyridin-2-yl)indazoles | Linker between indazole and phenyl ring | Amide and urea linkers facilitated favorable orientation, leading to potent inhibition (IC50 = 0.0083–1.43 μM). | nih.gov |
| Bcr-Abl | 1H-indazol-3-amine derivatives | Substitutions on the amine and indazole ring | Specific substitutions led to potent inhibition of both wild-type and T315I mutant Bcr-Abl. | nih.gov |
High-Throughput Screening Hit Identification
High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large libraries of compounds to identify initial "hits" with activity against a specific biological target. nih.gov While FBDD builds potent molecules from smaller pieces, HTS often identifies more complex, lead-like molecules from the outset. Indazole-containing compounds have been successfully identified as hits in HTS campaigns for various targets. nih.gov
The process typically involves automated, miniaturized assays that produce a measurable signal, such as fluorescence or luminescence, in response to the compound's effect on the target. nih.govnih.gov For example, a novel HTS assay was developed to identify compounds promoting oligodendrocyte differentiation for potential multiple sclerosis therapies, where a library of clinical compounds was screened. nih.gov Similarly, an HTS assay for ZDHHC acyltransferase enzymes was developed to screen for inhibitors that could be useful in treating cancer and autoimmune diseases. nih.gov
Once an indazole-containing compound is identified as a hit in an HTS campaign, it undergoes a process of hit validation and confirmation to rule out false positives. Confirmed hits then serve as the starting point for hit-to-lead optimization, where medicinal chemistry efforts, including SAR studies, are applied to improve their drug-like properties. biosolveit.de
The discovery of AXL kinase inhibitors provides an example where a screening approach identified an initial indazole fragment hit from an in-house library. nih.gov This demonstrates the synergy between screening and fragment-based approaches. The initial hit, although modest in potency, provided a validated starting point for rapid optimization into a more potent inhibitor series. nih.gov The success of HTS in identifying promising indazole scaffolds underscores the importance of this chemical moiety in medicinal chemistry and its potential for yielding novel therapeutic agents. nih.govnih.gov
Future Research Directions and Unexplored Avenues
Development of Novel and Sustainable Synthetic Methodologies for 3H-Indazol-7-ol
The synthesis of indazole derivatives has been a subject of considerable research, with various methods developed for the construction of the indazole core and the introduction of substituents. However, the selective synthesis of the 3H-tautomer, particularly with a hydroxyl group at the 7-position, presents a significant challenge due to the thermodynamic preference for the 1H- and 2H-forms.
Future research should focus on the development of novel synthetic strategies that can access this compound with high regioselectivity and yield. The exploration of green and sustainable synthetic methods is of paramount importance to align with the principles of modern chemistry. This includes the use of environmentally benign solvents, catalysts, and energy sources.
Potential Sustainable Synthetic Approaches:
| Approach | Description | Potential Advantages |
| Flow Chemistry | Continuous flow reactors can offer precise control over reaction parameters, potentially favoring the formation of the kinetically favored 3H-tautomer. | Enhanced safety, scalability, and reproducibility. |
| Photocatalysis | Light-mediated reactions could provide alternative pathways to indazole synthesis under mild conditions. | Access to unique reactivity and reduced energy consumption. |
| Biocatalysis | The use of enzymes could offer unparalleled selectivity in the synthesis of the desired tautomer. | High stereoselectivity and operation under mild, aqueous conditions. |
| Microwave-Assisted Synthesis | Microwave irradiation can accelerate reaction rates and improve yields in heterocyclic synthesis. | Rapid reaction times and improved energy efficiency. |
Advanced Spectroscopic Characterization Techniques for Dynamic Processes
The characterization of this compound is complicated by its potential for tautomerization. While standard spectroscopic techniques like NMR and IR are essential, they may not fully capture the dynamic equilibrium between the different tautomeric forms.
Advanced spectroscopic techniques are necessary to study the tautomeric dynamics and to unequivocally identify the 3H-isomer. These methods can provide insights into the kinetics and thermodynamics of the tautomerization process, which is crucial for understanding the compound's stability and reactivity.
Advanced Spectroscopic Techniques for Tautomer Analysis:
| Technique | Application | Information Gained |
| Variable-Temperature NMR | Studying the equilibrium between tautomers at different temperatures. | Thermodynamic parameters (ΔH°, ΔS°) of tautomerization. |
| 2D NMR Spectroscopy | Elucidating the connectivity and spatial relationships of atoms within the molecule. | Unambiguous structural assignment of each tautomer. |
| Femtosecond-Resolved Spectroscopy | Probing the ultrafast dynamics of proton transfer in the excited state. | Understanding the photophysical and photochemical properties. |
| Solid-State NMR | Characterizing the structure and dynamics in the solid state, where tautomeric equilibrium may differ from solution. | Information on intermolecular interactions and crystal packing effects. |
Deeper Elucidation of Biological Mechanisms at the Molecular Level
Indazole derivatives are known to interact with a variety of biological targets, most notably protein kinases. The specific biological mechanisms of this compound, however, are yet to be determined. A deeper understanding of how this compound interacts with biological systems at the molecular level is essential for any potential therapeutic applications.
Future research should employ a combination of computational and experimental approaches to identify the biological targets of this compound and to elucidate its mechanism of action. Techniques such as molecular docking and chemical proteomics can be invaluable in this endeavor.
Approaches for Elucidating Biological Mechanisms:
| Method | Description | Expected Outcome |
| Molecular Docking | Computational prediction of the binding orientation of this compound to the active site of various proteins. | Identification of potential protein targets. |
| In Vitro Kinase Assays | Screening the compound against a panel of protein kinases to determine its inhibitory activity. | Identification of specific kinases inhibited by the compound. |
| X-ray Crystallography | Determining the three-dimensional structure of this compound in complex with its protein target. | Detailed understanding of the binding mode and key interactions. |
| Cell-Based Assays | Evaluating the effect of the compound on cellular signaling pathways and processes. | Validation of the biological activity in a cellular context. |
Exploration of Novel Biological Targets and Therapeutic Areas
While kinases are a primary focus for indazole derivatives, the unique electronic and steric properties of this compound may enable it to interact with other, less conventional biological targets. The exploration of novel therapeutic areas beyond the traditional focus on oncology is a promising avenue for future research.
A systematic screening of this compound against a diverse range of biological targets could uncover unexpected activities and open up new therapeutic possibilities.
Potential Novel Therapeutic Areas:
Neurodegenerative Diseases: Targeting kinases involved in neuronal signaling and survival.
Inflammatory Diseases: Modulating inflammatory pathways through the inhibition of key signaling molecules.
Infectious Diseases: Targeting essential enzymes in pathogens.
Metabolic Disorders: Regulating metabolic pathways through interaction with relevant enzymes.
Integration of Artificial Intelligence and Machine Learning in Chemical Research
The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemical research and drug discovery. These computational tools can be leveraged to accelerate the research and development of this compound in several ways.
AI and ML algorithms can be used to predict the properties of this compound, design novel synthetic routes, and identify potential biological targets. This data-driven approach can significantly reduce the time and cost associated with traditional experimental methods.
Applications of AI and ML in this compound Research:
| Application | Description | Potential Impact |
| Property Prediction | Using quantitative structure-activity relationship (QSAR) models to predict physicochemical and biological properties. | Prioritization of synthetic targets and experimental assays. |
| Retrosynthetic Analysis | Employing AI algorithms to design efficient synthetic routes to this compound and its derivatives. | Acceleration of the synthesis and optimization process. |
| Virtual Screening | Utilizing machine learning models to screen large compound libraries for potential biological targets. | Rapid identification of promising therapeutic targets. |
| De Novo Drug Design | Generating novel indazole derivatives with optimized properties for specific biological targets. | Design of more potent and selective drug candidates. |
Q & A
Q. What are the optimal synthetic routes for preparing 3H-Indazol-7-ol derivatives, and how can reaction yields be improved?
Answer:
- Synthesis Design : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a robust method for functionalizing indazole derivatives. For example, PEG-400:DMF (2:1) as a solvent system with CuI catalysis enables efficient triazole formation at room temperature under inert conditions .
- Yield Optimization : Lower yields (e.g., 30% in ) may arise from incomplete azide-alkyne coupling or solvent impurities. Purification via flash column chromatography (70:30 EtOAc:hexanes) or recrystallization in hot EtOAc improves purity .
- Key Data : Monitor reactions using TLC (Rf ~0.33–0.49 in EtOAc:hexanes) and confirm structures via / NMR and HRMS (e.g., m/z 335.1497–335.1512 for triazole-indole hybrids) .
Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?
Answer:
- NMR Analysis : NMR in DMSO-d6 resolves aromatic protons (δ 6.5–8.6 ppm) and substituents like methoxy groups (δ ~3.7 ppm). NMR confirms carbonyl and triazole carbons (δ 102–127 ppm) .
- HRMS Validation : Use FAB-HRMS or ESI-HRMS to verify molecular ions (e.g., m/z 335.1512 [M+H]+) and isotopic patterns for halogenated analogs .
- Supplementary Methods : Pair with IR spectroscopy for functional group identification and X-ray crystallography for absolute configuration determination .
Q. How should researchers handle safety protocols during the synthesis of this compound analogs?
Answer:
- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for reactions involving volatile solvents (e.g., DMF) or toxic intermediates .
- Waste Management : Collect organic solvents (e.g., EtOAc) in halogen-resistant containers and neutralize acidic/basic residues before disposal .
Advanced Research Questions
Q. How can structural contradictions in NMR or HRMS data be resolved for novel this compound derivatives?
Answer:
- Contradiction Analysis : Compare experimental NMR shifts with computational predictions (e.g., DFT calculations). For example, unexpected δ 8.6 ppm aromatic peaks may indicate regioisomeric triazole formation .
- HRMS Artifacts : Adducts (e.g., [M+Na]+) or solvent clusters can distort mass data. Use high-resolution instruments and isotopic pattern matching to confirm molecular formulas .
- Case Study : In and , similar triazole-indole compounds show divergent NMR shifts (δ 124.3 vs. 122.2 ppm) due to electronic effects from substituents like methoxy groups.
Q. What experimental strategies are recommended for structure-activity relationship (SAR) studies of this compound-based antioxidants?
Answer:
- Functional Group Variation : Synthesize analogs with substituents at C-3 (e.g., triazoles, morpholines) and assess radical-scavenging activity via DPPH/ABTS assays .
- In Silico Screening : Use molecular docking to predict interactions with targets like hypoxanthine-guanine phosphoribosyltransferase (HGPRT), as seen in related pyrazolo-pyrimidinols .
- Data Correlation : Link electronic properties (Hammett constants) of substituents to bioactivity trends. For example, electron-withdrawing groups may enhance antioxidant efficacy .
Q. How can researchers address over-constraining in reaction design for complex this compound derivatives?
Answer:
- Constraint-Based Optimization : Apply design of experiments (DoE) to identify critical variables (e.g., solvent ratio, catalyst loading). For instance, PEG-400:DMF ratios >2:1 reduce CuI aggregation, improving triazole yields .
- Contradiction Resolution : Use TRIZ principles to prioritize competing factors (e.g., reactivity vs. solubility). Adjust reaction temperature or switch to mixed solvents (e.g., THF:H2O) to balance constraints .
Data Interpretation and Reporting
Q. What criteria should guide the reporting of biological activity data for this compound derivatives?
Answer:
- Standardized Assays : Specify assay conditions (e.g., IC50 in μM, cell lines used) and validate results with positive controls (e.g., ascorbic acid for antioxidants) .
- Data Transparency : Disclose purity (>95% by HPLC) and batch-to-batch variability. For example, LCMS Rt=1.05 min and m/z=410 [M+H]+ ensure reproducibility in imidazole-indole hybrids .
- Contradiction Reporting : Highlight conflicting results (e.g., divergent enzymatic inhibition in HGPRT vs. other targets) and propose mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
